molecular formula C19H21N3O3 B2621465 N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide CAS No. 1428348-54-2

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2621465
CAS No.: 1428348-54-2
M. Wt: 339.395
InChI Key: HSGZJSDRZLBKGG-UHFFFAOYSA-N
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Description

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopentanecarbonyl group attached to an indolin-6-yl moiety, which is further connected to a 5-methylisoxazole-4-carboxamide group. The intricate structure of this compound allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indolin-6-yl Intermediate: The indolin-6-yl intermediate can be synthesized through a cyclization reaction of an appropriate precursor.

    Attachment of the Cyclopentanecarbonyl Group: The cyclopentanecarbonyl group is introduced via an acylation reaction using cyclopentanecarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the 5-Methylisoxazole-4-Carboxamide Group: The final step involves the formation of the 5-methylisoxazole-4-carboxamide group through a condensation reaction with an appropriate isoxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-fluorophenoxy)acetamide
  • N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-methylthiophene-2-sulfonamide
  • N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-ethoxybenzamide

Uniqueness

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the cyclopentanecarbonyl, indolin-6-yl, and 5-methylisoxazole-4-carboxamide groups allows it to participate in a wide range of reactions and exhibit significant biological activity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-12-16(11-20-25-12)18(23)21-15-7-6-13-8-9-22(17(13)10-15)19(24)14-4-2-3-5-14/h6-7,10-11,14H,2-5,8-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGZJSDRZLBKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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